![molecular formula C18H27N3OS B2939991 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylpentanamide CAS No. 392320-86-4](/img/structure/B2939991.png)
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylpentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylpentanamide” is a complex organic compound. It contains an adamantyl group, which is a type of polycyclic hydrocarbon that has unique physical and chemical properties . The adamantyl group is part of a larger family of diamondoids, which are nanoscale substructures of the sp3-hybridized diamond lattice .
Molecular Structure Analysis
The molecular structure of this compound is complex. It contains an adamantyl group, a thiadiazol group, and a methylpentanamide group . The adamantyl group is a type of polycyclic hydrocarbon that has unique physical and chemical properties . The thiadiazol group is a type of heterocyclic compound that contains sulfur and nitrogen atoms . The methylpentanamide group is a type of amide that contains a pentyl (five-carbon) chain .作用机制
Target of Action
Adamantane derivatives have been known to interact with various biological targets, including viral proteins and enzymes .
Mode of Action
Adamantane derivatives are known to form several non-covalent interactions with their biological targets, including hydrophobic interactions, hydrogen bonds, van der waals forces, and dipole-dipole bonds . These interactions can lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
Adamantane derivatives have been reported to inhibit viral replication by interfering with the function of viral proteins .
Pharmacokinetics
It has been noted that the introduction of an adamantane fragment into certain compounds can improve their pharmacokinetics, increase lipophilicity, and enhance stability .
Result of Action
Adamantane derivatives have been reported to exhibit antiviral and antibacterial activities . In some cases, these compounds have shown strong inhibitory activity against Gram-positive bacteria .
Action Environment
The stability and activity of adamantane derivatives can be influenced by factors such as temperature, ph, and the presence of other molecules .
实验室实验的优点和局限性
One of the main advantages of using ADAMANT in lab experiments is its unique biochemical and physiological effects. ADAMANT has been shown to possess a range of properties that make it a promising candidate for various applications. However, one of the limitations of using ADAMANT is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
未来方向
There are several future directions for research on ADAMANT. One area of interest is the development of novel ADAMANT derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential of ADAMANT in the treatment of other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of ADAMANT and its potential side effects.
合成方法
The synthesis of ADAMANT involves the reaction of 1-adamantylamine with thiosemicarbazide in the presence of acetic acid. The resulting product is then subjected to a reaction with methyl chloroformate and pentanamine, yielding the final compound, ADAMANT.
科学研究应用
ADAMANT has been extensively studied for its potential application in various scientific research fields. One of the most promising applications of ADAMANT is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that ADAMANT possesses neuroprotective properties and can inhibit the aggregation of amyloid beta and alpha-synuclein, which are key pathological features of these diseases.
属性
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3OS/c1-3-4-5-15(22)21(2)17-20-19-16(23-17)18-9-12-6-13(10-18)8-14(7-12)11-18/h12-14H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEXPROYHQSIPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(C)C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Methylphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2939908.png)
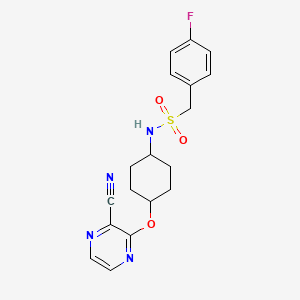
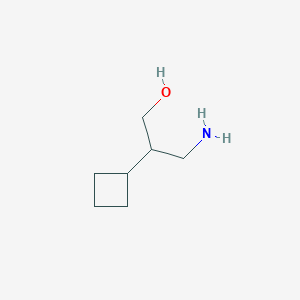
![(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B2939911.png)
![2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2939912.png)
![7-Fluoro-2-methyl-3-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2939917.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2939918.png)
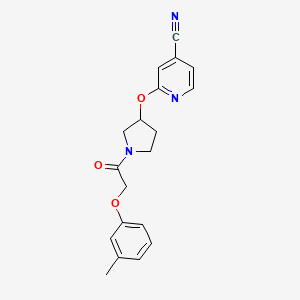
![[1-(6-Methoxy-2-naphthyl)ethyl]amine hydrochloride](/img/structure/B2939921.png)
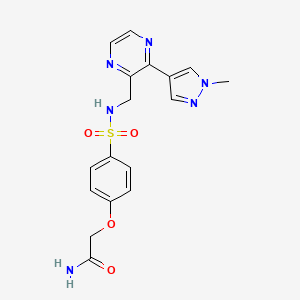
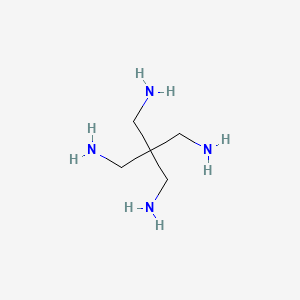
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclopentyloxalamide](/img/structure/B2939927.png)
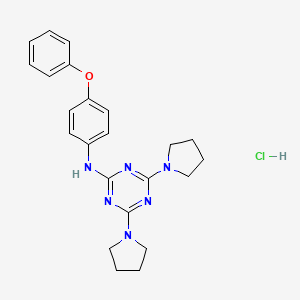
![6-(3,4-Dimethylphenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2939930.png)